molecular formula C11H18ClN3O2 B15318218 ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride

ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride

Cat. No.: B15318218
M. Wt: 259.73 g/mol
InChI Key: KHBMCUBNOIAKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride is a compound that features a piperidine ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors to form the piperidine and pyrazole rings, followed by esterification and subsequent hydrochloride salt formation. For instance, the piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the pyrazole ring can be formed via cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and palladium-catalyzed hydrogenation are employed to streamline the synthesis process and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an anticancer, antiviral, or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl1-(piperidin-3-yl)-1H-pyrazole-4-carboxylatehydrochloride include other piperidine and pyrazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .

Biological Activity

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a heterocyclic compound with significant interest in medicinal chemistry due to its potential pharmacological properties. The compound comprises a piperidine ring and a pyrazole ring, both of which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₇N₃O₂·HCl
  • Molecular Weight : Approximately 241.73 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents such as ethanol and methanol

The biological activity of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that piperidine derivatives exhibit a range of pharmacological effects, including:

  • Neurotransmission Modulation : Preliminary studies suggest that the compound may interact with receptors involved in neurotransmission pathways, potentially influencing mood and cognitive functions.
  • Analgesic Properties : The compound may exhibit pain-relieving effects through modulation of pain pathways.
  • Anti-inflammatory Effects : Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Pharmacological Effects

Research has shown that compounds similar to ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can exhibit various pharmacological effects:

Effect TypeDescription
AnalgesicPotential to reduce pain through modulation of pain receptors.
Anti-inflammatoryMay reduce inflammation markers in experimental models.
NeuroprotectivePossible protective effects on neural tissues against damage.

Study 1: Neurotransmission Effects

A study investigating the interaction of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate with neurotransmitter receptors demonstrated its potential to modulate serotonin and dopamine pathways. The findings indicated an increase in serotonin levels in animal models, suggesting antidepressant-like effects.

Study 2: Analgesic Properties

In a controlled experiment, the compound was administered to rodents subjected to induced pain. Results showed a significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.

Study 3: Anti-inflammatory Activity

In vitro studies revealed that ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate could inhibit the production of pro-inflammatory cytokines in macrophage cultures, supporting its role in reducing inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructural DifferencesUnique Properties
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylatePiperidine ring at position 4Potentially different biological activity due to structural variation
Methyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylateMethyl ester variantMay exhibit different pharmacokinetic properties
1-(Piperidin-3-yl)-1H-pyrazole-4-carboxylic acidCarboxylic acid formServes as a precursor for further derivatization

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

ethyl 1-piperidin-3-ylpyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10;/h6,8,10,12H,2-5,7H2,1H3;1H

InChI Key

KHBMCUBNOIAKFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCCNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.